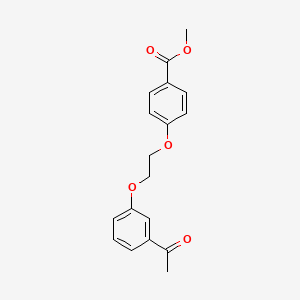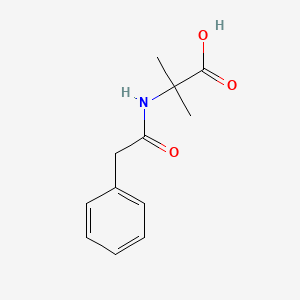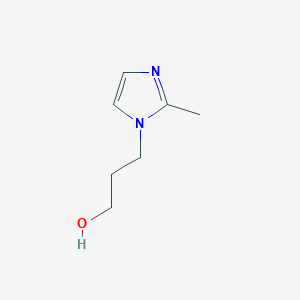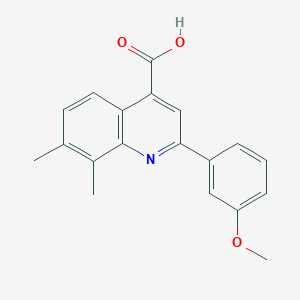
N-methyl-4-(methylsulfanyl)aniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of aniline derivatives can be complex and often involves multiple steps. For instance, the synthesis of 4-(methylsulfonyl)aniline derivatives was performed to obtain new compounds with potential anti-inflammatory properties . Another study reports the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones starting from anilines, which involves the insertion of sulfur dioxide . These methods suggest that the synthesis of N-methyl-4-(methylsulfanyl)aniline would likely involve the introduction of a methylsulfanyl group to an aniline precursor, possibly through a similar sulfonation process or radical-mediated reactions.
Molecular Structure Analysis
The molecular structure of aniline derivatives can significantly influence their physical properties and reactivity. For example, the Schiff base 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline forms distinct hydrogen bonds and exhibits weak supramolecular interactions in its crystal lattice . This indicates that this compound could also exhibit specific intermolecular interactions due to the presence of the methylsulfanyl group, which could affect its crystallization and overall stability.
Chemical Reactions Analysis
Aniline derivatives can undergo a variety of chemical reactions. The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl resulted in cyclometalation, methyl migration, and the formation of an imidoyl complex . This demonstrates the reactivity of the aniline moiety towards organometallic compounds. Similarly, this compound could potentially participate in organometallic reactions, which could be useful in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are crucial for their application in various fields. The study on the synthesis of methyl N-phenyl carbamate from aniline suggests that aniline derivatives can be used as intermediates in the synthesis of other chemical products . The presence of the methylsulfanyl group in this compound would likely influence its boiling point, solubility, and reactivity, which are important parameters for its use in chemical synthesis and pharmaceutical applications.
Safety and Hazards
N-methyl-4-(methylsulfanyl)aniline is considered hazardous. Exposure to high concentrations of this substance may cause irritation of the respiratory tract, nose, and eyes. Prolonged contact with skin may cause dermatitis and other skin problems . It is also considered combustible and toxic if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
N-methyl-4-methylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSBCDNQBNCKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544750 | |
| Record name | N-Methyl-4-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58259-33-9 | |
| Record name | N-Methyl-4-(methylsulfanyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylate](/img/structure/B3022237.png)
![Methyl 2-[(4-formylphenoxy)methyl]-3-nitrobenzenecarboxylate](/img/structure/B3022238.png)





![[2-(2-Methyl-1-piperidinyl)phenyl]methanamine](/img/structure/B3022250.png)


![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3022256.png)
![4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3022257.png)
